1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClIOS and a molecular weight of 340.61 g/mol . This compound is characterized by the presence of a chloro group, an iodo group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodo-4-(methylthio)phenyl derivatives.
Reaction Conditions: The reaction conditions often involve the use of chlorinating agents like thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chloro group.
Industrial Production: Industrial production methods may involve large-scale reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents include bases like sodium hydroxide (NaOH) for substitution reactions and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biochemical studies to investigate the effects of halogenated and sulfur-containing compounds on biological systems.
Medicine: Research may explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups:
Molecular Targets: The chloro, iodo, and methylthio groups can interact with various enzymes and receptors, influencing their activity.
Pathways Involved: The compound may affect pathways related to oxidative stress, enzyme inhibition, and signal transduction.
Comparison with Similar Compounds
1-Chloro-1-(3-iodo-4-(methylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one: Similar structure but with different positional isomers.
2-Methyl-4-(methylthio)-2-morpholinopropiophenone: Contains a morpholine ring instead of a chloro group.
1-Chloro-1-(4-iodo-3-(methylthio)phenyl)propan-2-one: Another positional isomer with the iodo group at a different position.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring.
Properties
Molecular Formula |
C10H10ClIOS |
---|---|
Molecular Weight |
340.61 g/mol |
IUPAC Name |
1-chloro-1-(3-iodo-4-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClIOS/c1-6(13)10(11)7-3-4-9(14-2)8(12)5-7/h3-5,10H,1-2H3 |
InChI Key |
VXZPTADEPJODJD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC(=C(C=C1)SC)I)Cl |
Origin of Product |
United States |
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